2-(2-{[(4-Chlorophenyl)thio]methyl}phenoxy)ethanohydrazide
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Overview
Description
2-(2-{[(4-Chlorophenyl)thio]methyl}phenoxy)ethanohydrazide is a chemical compound with the molecular formula C15H15ClN2O2S and a molecular weight of 322.815 g/mol . It is primarily used in scientific research and has various applications in fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(4-Chlorophenyl)thio]methyl}phenoxy)ethanohydrazide typically involves the reaction of 2-(2-{[(4-Chlorophenyl)thio]methyl}phenoxy)ethanone with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 60-80°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, and the process is often automated to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-{[(4-Chlorophenyl)thio]methyl}phenoxy)ethanohydrazide undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-{[(4-Chlorophenyl)thio]methyl}phenoxy)ethanohydrazide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-{[(4-Chlorophenyl)thio]methyl}phenoxy)ethanohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-{[(4-Chlorophenyl)thio]methyl}phenoxy)ethanohydrazide include:
- 2-(2-{[(4-Bromophenyl)thio]methyl}phenoxy)ethanohydrazide
- 2-(2-{[(4-Methylphenyl)thio]methyl}phenoxy)ethanohydrazide
- 2-(2-{[(4-Fluorophenyl)thio]methyl}phenoxy)ethanohydrazide
Uniqueness
What sets this compound apart from similar compounds is its specific chemical structure, which imparts unique properties and reactivity. The presence of the 4-chlorophenyl group enhances its binding affinity to certain molecular targets, making it more effective in specific applications.
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfanylmethyl]phenoxy]acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c16-12-5-7-13(8-6-12)21-10-11-3-1-2-4-14(11)20-9-15(19)18-17/h1-8H,9-10,17H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJNLFBIXACHOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC=C(C=C2)Cl)OCC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381187 |
Source
|
Record name | 2-(2-{[(4-Chlorophenyl)sulfanyl]methyl}phenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-85-4 |
Source
|
Record name | 2-[2-[[(4-Chlorophenyl)thio]methyl]phenoxy]acetic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175202-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-{[(4-Chlorophenyl)sulfanyl]methyl}phenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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